molecular formula C17H12N2O5 B14173193 3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] CAS No. 19747-15-0

3,3a(2)-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone]

Cat. No.: B14173193
CAS No.: 19747-15-0
M. Wt: 324.29 g/mol
InChI Key: JOXVYIMPLRNFCE-UHFFFAOYSA-N
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Description

3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is a chemical compound with the molecular formula C17H12N2O5 It is a derivative of benzoxazolone, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] typically involves the reaction of benzoxazolone derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of benzoxazolone with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(1-Oxo-1,3-propanediyl)bis[1,3-benzothiazol-2(3H)-one]
  • 2,2’-{1,5-Pentanediylbis[oxy(3-oxo-3,1-propanediyl)]}bis[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolinium]

Uniqueness

3,3’-(1-Oxo-1,3-propanediyl)bis[2(3H)-benzoxazolone] is unique due to its specific structural features and the presence of benzoxazolone moieties. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

19747-15-0

Molecular Formula

C17H12N2O5

Molecular Weight

324.29 g/mol

IUPAC Name

3-[3-oxo-3-(2-oxo-1,3-benzoxazol-3-yl)propyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H12N2O5/c20-15(19-12-6-2-4-8-14(12)24-17(19)22)9-10-18-11-5-1-3-7-13(11)23-16(18)21/h1-8H,9-10H2

InChI Key

JOXVYIMPLRNFCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)N3C4=CC=CC=C4OC3=O

Origin of Product

United States

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